3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-5-one 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302546
InChI: InChI=1S/C26H22N4O3S/c1-17-11-12-20(14-18(17)2)34(32,33)22-15-21-25(28-23-10-6-7-13-29(23)26(21)31)30(24(22)27)16-19-8-4-3-5-9-19/h3-15,27H,16H2,1-2H3
SMILES:
Molecular Formula: C26H22N4O3S
Molecular Weight: 470.5 g/mol

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-5-one

CAS No.:

Cat. No.: VC16302546

Molecular Formula: C26H22N4O3S

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-5-one -

Specification

Molecular Formula C26H22N4O3S
Molecular Weight 470.5 g/mol
IUPAC Name 7-benzyl-5-(3,4-dimethylphenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Standard InChI InChI=1S/C26H22N4O3S/c1-17-11-12-20(14-18(17)2)34(32,33)22-15-21-25(28-23-10-6-7-13-29(23)26(21)31)30(24(22)27)16-19-8-4-3-5-9-19/h3-15,27H,16H2,1-2H3
Standard InChI Key OFZMIGLZUIYBMN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5)C

Introduction

The compound 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic molecule classified as a sulfonamide derivative. It features a sulfonyl group attached to a dimethylphenyl moiety and contains multiple heterocyclic rings, including pyridine and pyrimidine, which are significant in pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. While specific conditions and detailed synthesis methods are not provided in the available literature, such compounds often require precise control over reaction conditions to achieve the desired structure and yield.

Analytical Techniques

For detailed structural analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed. These methods provide insights into the molecular geometry and conformation, which are crucial for understanding the compound's properties and potential biological activity.

Comparison with Similar Compounds

Similar compounds, such as pyrido[2,3-d]pyrimidine derivatives, have shown therapeutic potential, particularly in targeting enzymes like dihydrofolate reductase (DHFR) . While 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has not been specifically studied for such applications, its structural similarity suggests potential avenues for investigation.

Data Table: Comparison of Similar Compounds

CompoundStructurePotential ApplicationReference
Pyrido[2,3-d]pyrimidine DerivativesVarious substitutions on pyrido[2,3-d]pyrimidine scaffoldDHFR inhibition
1-Benzyl-3-(3,5-dimethylphenyl)-4-iminoquinazolin-2-oneQuinazoline scaffold with imino and benzyl substitutionsPotential pharmacological applications
Triazolo[4,3-a]Pyridine SulfonamidesTriazolo[4,3-a]pyridine with sulfonamide groupAntimalarial activity

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis methods to improve yield and purity.

  • Biological Activity Screening: Evaluating the compound's efficacy against various biological targets.

  • Structural Analysis: Utilizing advanced spectroscopic techniques for detailed structural characterization.

Given the limited availability of specific data on 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one, further research is necessary to fully explore its properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator